2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one
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Overview
Description
2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that features a unique combination of indole and phthalazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, while the sulfonyl group can enhance binding affinity and specificity. The phthalazinone ring system may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and serotonin share the indole moiety and exhibit similar biological activities.
Phthalazinone Derivatives: Compounds such as phthalazone and phthalazinone-based drugs have similar structural features and applications.
Uniqueness
2-methyl-4-{4-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its combination of indole and phthalazinone moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C25H27N3O3S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-methyl-4-[4-methyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C25H27N3O3S/c1-16-12-13-19(24-20-9-5-6-10-21(20)25(29)27(3)26-24)15-23(16)32(30,31)28-17(2)14-18-8-4-7-11-22(18)28/h4,7-8,11-13,15,17H,5-6,9-10,14H2,1-3H3 |
InChI Key |
ZXUMUCJDQNJSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)C4=NN(C(=O)C5=C4CCCC5)C)C |
Origin of Product |
United States |
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